molecular formula C21H17N5O3S B3201144 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1019102-20-5

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No.: B3201144
CAS No.: 1019102-20-5
M. Wt: 419.5 g/mol
InChI Key: NTRCWTLMFOPBOC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a heterocyclic compound featuring a pyrazole core substituted with a thiazole ring (bearing a p-tolyl group) and a nitrobenzamide moiety. The thiazole and pyrazole rings are common in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions. The nitro group on the benzamide may enhance electron-withdrawing effects, influencing reactivity and binding to biological targets.

Properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-13-7-9-15(10-8-13)17-12-30-21(22-17)25-19(11-14(2)24-25)23-20(27)16-5-3-4-6-18(16)26(28)29/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRCWTLMFOPBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications.

Structural Characteristics

The compound features a pyrazole ring , a thiazole moiety , and a nitrobenzamide group . These structural components contribute to its diverse biological activities:

Structural Feature Description Biological Activity
Pyrazole RingContains nitrogen atoms, enhancing reactivityAntimicrobial, anti-inflammatory
Thiazole MoietySulfur and nitrogen heterocycleAntifungal, antitumor
Nitrobenzamide GroupNitro group enhances electron affinityPotential anticancer activity

Biological Activity

Research indicates that compounds containing pyrazole and thiazole rings often possess enhanced biological activities due to their ability to interact with multiple biological targets. The specific activities of this compound include:

  • Antimicrobial Activity :
    • Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Exhibits antifungal properties against pathogens like Candida albicans and Aspergillus niger .
  • Anti-inflammatory Effects :
    • Demonstrated potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies indicate the compound may induce apoptosis in cancer cell lines, warranting further investigation into its use as an anticancer agent .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring :
    • Reacting p-toluidine with α-haloketones in the presence of a base to create the thiazole structure.
  • Formation of the Pyrazole Ring :
    • The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones.
  • Coupling Reaction :
    • The thiazole and pyrazole rings are coupled through a condensation reaction.
  • Final Modification :
    • The introduction of the nitrobenzamide group is achieved through acylation reactions .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • A study on pyrazole-thiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing comparable efficacy to standard antibiotics .
  • Another investigation highlighted the anti-inflammatory properties of thiazole-containing compounds, suggesting their potential for treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazole or Pyrazole Substituents

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Structural Features Biological Activity / Findings Reference(s)
Target compound : N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide - 4-(p-tolyl)thiazole substituent
- 3-methyl pyrazole
- 2-nitrobenzamide
Data not explicitly reported in evidence; inferred similarity to antimicrobial/anti-ZAC agents
Compound 2d () - 4-(p-tolyl)thiazole substituent
- 5-bromo-2-chlorobenzamido moiety
Reduced ZAC (hypothetical target) activity compared to parent compound 1
Compound 5a, 5h, 5i () - 1-benzyl-1H-1,2,3-triazol-5-yl methyl group
- 6-methoxybenzo[d]thiazol-2-yl
Potent antimicrobial activity (comparable to ciprofloxacin/miconazole)
Compound 3k () - 4-cyano-1-(p-tolyl)pyrazole
- 5-chloro-3-methylpyrazole
No bioactivity reported; characterized via NMR and MS
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide () - 4-methoxyphenyl-thiazole
- Tetrahydro-azepine hydrazine
Cardioprotective activity superior to Levocarnitine/Mildronate

Key Observations

Thiazole Substitution Effects :

  • The presence of a 4-(p-tolyl)thiazole group in the target compound and 2d () highlights the importance of aryl substituents on the thiazole ring. However, 2d showed reduced activity at ZAC compared to analogs with bulkier groups (e.g., 4-tert-butyl or 4-ethylacetyl), suggesting steric or electronic factors may modulate target engagement .
  • In contrast, 5a, 5h, 5i () with a 6-methoxybenzo[d]thiazol-2-yl group exhibited potent antimicrobial activity, indicating that fused aromatic systems enhance bioactivity against pathogens .

Pyrazole Core Modifications :

  • The 3-methylpyrazole in the target compound is structurally similar to 3k (), which features a 3-methyl-5-chloropyrazole. While 3k lacks bioactivity data, its synthesis and characterization (NMR, MS) provide a benchmark for structural validation of pyrazole-thiazole hybrids .

Nitrobenzamide vs. Other Amides: The 2-nitrobenzamide group in the target compound differs from the 5-bromo-2-chlorobenzamido moiety in 2d (). Antimicrobial analogs (e.g., 5a-j, ) with 2-nitrobenzamide and triazole linkers demonstrated moderate activity against E. coli, suggesting the nitro group may contribute to bacterial membrane disruption .

This underscores the scaffold’s versatility but also highlights the need for target-specific optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

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